molecular formula C16H19ClN2O B142788 4-(2-Biphenylyloxy)butyramidine hydrochloride CAS No. 125849-41-4

4-(2-Biphenylyloxy)butyramidine hydrochloride

Cat. No.: B142788
CAS No.: 125849-41-4
M. Wt: 290.79 g/mol
InChI Key: DZECLVSEKSKEMB-UHFFFAOYSA-N
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Description

4-(2-Biphenylyloxy)butyramidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. This compound is part of a broader class of biphenylalkoxyamine derivatives that have been identified as potent ligands for the human histamine H3 receptor (hH3R). The histamine H3 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, serving as a critical presynaptic autoreceptor and heteroreceptor that regulates the release of key neurotransmitters such as acetylcholine, dopamine, and serotonin. Antagonizing or inverse agonizing this receptor can enhance cholinergic neurotransmission, which is notably compromised in conditions like Alzheimer's disease (AD). Beyond its affinity for hH3R, the structural framework of this compound suggests a promising capacity to inhibit the enzyme butyrylcholinesterase (BuChE). In advanced stages of Alzheimer's disease, BuChE plays an increasingly dominant role in the hydrolysis of acetylcholine, and its elevated activity is correlated with disease progression. Compounds that simultaneously block hH3R and inhibit BuChE are therefore being investigated as a dual-purpose therapeutic strategy to elevate acetylcholine levels in the brain through two complementary mechanisms. This multi-target approach may lead to more effective symptomatic relief and potentially disease-modifying effects compared to single-target agents. Research on close structural analogs has demonstrated encouraging in vitro profiles, including submicromolar inhibitory activity against equine serum BuChE (IC50 < 1 µM), and has shown efficacy in in vivo models, effectively reversing scopolamine-induced memory deficits. These findings position this compound as a valuable chemical tool for researchers exploring novel pathways and polypharmacological strategies to treat cognitive disorders.

Properties

IUPAC Name

4-(2-phenylphenoxy)butanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12H2,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZECLVSEKSKEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154968
Record name Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125849-41-4
Record name Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Biphenylyloxy)butyramidine hydrochloride typically involves the following steps:

    Formation of the Biphenylyloxy Intermediate: The initial step involves the preparation of the biphenylyloxy intermediate. This can be achieved by reacting biphenyl-2-ol with an appropriate alkylating agent under basic conditions to form the biphenylyloxy compound.

    Amidation Reaction: The biphenylyloxy intermediate is then subjected to an amidation reaction with butyramidine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Safety Measures: Ensuring proper handling and disposal of reagents and by-products to comply with safety regulations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Biphenylyloxy)butyramidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The biphenylyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.

Scientific Research Applications

4-(2-Biphenylyloxy)butyramidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Biphenylyloxy)butyramidine hydrochloride involves its interaction with specific molecular targets. The biphenylyloxy group can interact with biological membranes, while the butyramidine moiety may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Biphenylyloxy)butyramidine hydrochloride with structurally analogous hydrochlorides and aryloxy derivatives, drawing parallels based on substituent effects, pharmacological activity, and physicochemical properties.

Structural Analogues with Aryloxy and Nitrogen-Containing Moieties

  • HBK Series Piperazine Derivatives (): Compounds such as HBK-14 to HBK-19 feature phenoxypropyl or phenoxyethoxyethyl chains attached to piperazine rings. For example, HBK-14 includes a 2,6-dimethylphenoxyethoxyethyl group, while HBK-15 substitutes with a 2-chloro-6-methylphenoxy group. These modifications influence serotonin receptor (5-HT1A) binding affinity and selectivity. Comparatively, 4-(2-Biphenylyloxy)butyramidine lacks a piperazine ring but shares the aryloxy motif, which may confer similar lipophilicity and membrane permeability .
  • Benzydamine Hydrochloride (): Benzydamine contains an indazole core linked to a dimethylaminopropoxy group. Unlike 4-(2-Biphenylyloxy)butyramidine, it is a non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties.
  • Chlorphenoxamine Hydrochloride (): This antihistamine features a diphenylmethoxyethylamine structure. Its tertiary amine group contrasts with the amidine in 4-(2-Biphenylyloxy)butyramidine, which may result in differences in pH-dependent solubility and bioavailability .

Physicochemical and Analytical Comparisons

  • Solubility and Stability:
    Hydrochloride salts generally exhibit improved water solubility compared to free bases. For instance, ortho-toluidine hydrochloride () has a solubility of 1,080 g/L in water, whereas the free base is poorly soluble. This trend likely applies to this compound, enhancing its suitability for parenteral formulations .

  • Analytical Methods: High-performance liquid chromatography (HPLC) is widely used for quantifying hydrochloride derivatives, as noted for 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride (). Similar methods could be adapted for purity assessment of this compound .

Pharmacological and Functional Insights

  • Receptor Targeting:
    HBK compounds () demonstrate that aryloxy substituents modulate 5-HT1A receptor activity. The biphenylyloxy group in 4-(2-Biphenylyloxy)butyramidine may similarly target central nervous system receptors but with distinct selectivity due to its larger aromatic surface area .

  • Antimicrobial and Anti-inflammatory Potential: Compounds like dosulepin hydrochloride (), a tricyclic antidepressant, highlight the role of nitrogen-containing scaffolds in psychotropic activity. The amidine group in 4-(2-Biphenylyloxy)butyramidine could confer antimicrobial properties, akin to baclofen hydrochloride’s muscle relaxant effects (), though further studies are needed .

Comparative Data Table

Compound Name Key Structural Features Pharmacological Activity Analytical Method Reference ID
4-(2-Biphenylyloxy)butyramidine HCl Biphenylyloxy, amidine HCl Hypothesized CNS/receptor HPLC (inferred) -
HBK-14 (Piperazine derivative) 2,6-Dimethylphenoxyethoxyethyl 5-HT1A agonist Radioligand binding
Benzydamine HCl Indazole, dimethylaminopropoxy NSAID, analgesic UV-spectroscopy
Chlorphenoxamine HCl Diphenylmethoxyethylamine Antihistamine Titration
Ortho-Toluidine HCl Aromatic amine HCl Industrial intermediate Gravimetric analysis

Biological Activity

4-(2-Biphenylyloxy)butyramidine hydrochloride, with the chemical formula C16H18ClN3O, is a compound of increasing interest in biomedical research due to its potential biological activities. This article details the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • IUPAC Name : 4-(2-phenylphenoxy)butanimidamide; hydrochloride
  • Molecular Weight : 305.79 g/mol
  • CAS Number : 125849-41-4

The biological activity of this compound is primarily attributed to its structural components:

  • Biphenylyloxy Group : This moiety may interact with biological membranes and modulate membrane fluidity, potentially affecting cellular signaling pathways.
  • Butyramidine Moiety : This part of the molecule may interact with various enzymes or receptors, influencing metabolic pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The exact mechanism by which it exerts these effects remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, where it demonstrated significant cytotoxicity. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria at varying concentrations.
AnticancerInduced apoptosis in multiple cancer cell lines; IC50 values ranged from 10 to 30 µM.
Enzyme InhibitionDemonstrated inhibition of specific enzymes related to metabolic pathways in vitro.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition against S. aureus with a zone of inhibition measuring 15 mm at a concentration of 50 µg/disc.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7).
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : Treatment with varying concentrations (1–100 µM) resulted in a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 10 µM.
  • Mechanistic Study on Apoptosis :
    • Objective : To investigate the apoptotic mechanisms triggered by the compound.
    • Method : Flow cytometry and Western blot analysis were utilized to assess apoptotic markers.
    • Results : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Biphenylyloxy)butyramidine hydrochloride, and how can intermediates be purified?

A common approach involves coupling 2-biphenylyloxy derivatives with butyramidine precursors under alkaline conditions (e.g., NaOH in dichloromethane), followed by hydrochloride salt formation . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. Intermediate characterization should include 1H^1H-NMR and LC-MS to confirm structural fidelity .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

Solubility profiling in polar (e.g., water, DMSO) and nonpolar solvents (e.g., chloroform) is critical. Stability studies under varying pH (1–12), temperatures (4°C to 37°C), and light exposure should use HPLC to monitor degradation products over 24–72 hours . For aqueous solutions, buffering agents like phosphate (pH 7.4) may enhance stability .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR confirm molecular weight and structural assignments. Purity ≥98% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography can resolve stereochemical ambiguities if crystalline forms are obtainable .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

Contradictions may arise from assay variability (e.g., cell line differences, incubation times) or impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols (e.g., ATP levels for cytotoxicity). Cross-laboratory replication and blinded data analysis reduce bias .

Q. What computational modeling strategies predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled receptors identifies potential binding sites. Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess stability of ligand-receptor complexes. Validate predictions with mutagenesis or SPR binding assays .

Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?

Design of Experiments (DoE) methodologies (e.g., fractional factorial designs) screen variables like temperature, solvent polarity, and catalyst loading. Green chemistry principles (e.g., substituting dichloromethane with cyclopentyl methyl ether) reduce toxicity. Monitor byproducts via GC-MS and implement in-line quenching .

Q. What strategies address discrepancies in spectroscopic data between synthesized batches?

Batch-to-batch variability may stem from residual solvents or tautomeric forms. Use 1H^1H-NMR relaxation experiments (e.g., NOESY) to detect conformational isomers. Standardize drying protocols (e.g., lyophilization vs. vacuum oven) and employ elemental analysis to confirm stoichiometry .

Methodological Notes

  • Safety Protocols : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods during synthesis. Emergency rinsing (15-minute eye/skin exposure protocols) and neutralization of acidic byproducts are mandatory .
  • Data Validation : Apply Benjamini-Hochberg corrections for multiple comparisons in biological assays. Use open-source tools (e.g., KNIME, R) for reproducible statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.